molecular formula C13H23BO3 B2620582 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane CAS No. 2246913-21-1

4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane

Cat. No.: B2620582
CAS No.: 2246913-21-1
M. Wt: 238.13
InChI Key: XDURUUIIAQVAMD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a seven-membered oxepane ring fused to a methylidene group in the Z-configuration.

The Z-configuration of the oxepan-4-ylidenemethyl substituent introduces steric and electronic effects that influence reactivity, stability, and applications in stereoselective transformations.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-11-6-5-8-15-9-7-11/h10H,5-9H2,1-4H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDURUUIIAQVAMD-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane typically involves the hydroboration of allyl phenyl sulfone using a rhodium catalyst. This method is known for its efficiency and mild reaction conditions. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the hydroboration reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boronate esters or other boron-containing derivatives. These interactions are crucial in the compound’s role as a catalyst or reagent in chemical reactions .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

a. Styryl-Substituted Pinacolboronates
  • (Z)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (3b) : Synthesized via hydroboration of phenylethynyl pinacolboronate with dicyclohexylborane . The Z-configuration is critical for stereoselective cross-coupling, as seen in its use to generate cis-alkenyltrifluoroborates.
  • (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) : Prepared via thermal reaction of phenylacetylene with pinacolborane . The E-isomer exhibits distinct reactivity in coupling reactions due to reduced steric hindrance compared to the Z-isomer.
b. Alkenyl-Substituted Derivatives
  • (Z)-4,4,5,5-Tetramethyl-2-(4-methylenehex-2-en-2-yl)-1,3,2-dioxaborolane (1e) : Characterized by ¹H and ¹³C NMR shifts (δ 1.22 for pinacol methyl groups and δ 33.7 in ¹¹B NMR) .
  • (Z)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Exhibits stereospecific reactivity in iron-catalyzed hydroboration, with the Z-configuration favoring syn-addition pathways .

Key Difference : The oxepane ring in the target compound may impose greater steric hindrance, slowing down transmetalation steps in cross-coupling reactions compared to linear alkenyl derivatives.

Electronic and Reactivity Comparisons

a. Aryl- and Heteroaryl-Substituted Derivatives
  • 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane : Used in Suzuki-Miyaura couplings for synthesizing conjugated polymers . The electron-rich thiophene enhances oxidative stability.
  • 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane : The electron-withdrawing sulfonyl group increases electrophilicity, accelerating coupling reactions but reducing shelf life .

Key Difference : The oxepane substituent is electronically neutral compared to sulfonyl or thiophenyl groups, leading to intermediate reactivity suitable for controlled transformations.

b. Cyclic and Sterically Hindered Derivatives
  • 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane : Features a bulky cyclohexylidene group, improving thermal stability but requiring harsh coupling conditions .
  • 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane : The fused heterocycle enhances π-conjugation, useful in optoelectronic materials .

Biological Activity

4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane
  • Molecular Formula : C17H25BO4
  • CAS Number : 889865-38-7

The biological activity of 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane is largely attributed to its interactions with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It can influence cell signaling pathways that regulate cellular processes such as proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : The dioxaborolane structure may confer antioxidant properties.

Anticancer Activity

Recent studies have indicated that 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane exhibits significant anticancer properties. In vitro experiments demonstrated its ability to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0ROS generation leading to cell death
HeLa (Cervical Cancer)10.0Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.

Model Effect Observed
LPS-induced inflammationDecreased IL-6 and TNF-alpha levels
Arthritis modelReduced paw swelling and joint damage

Case Studies

  • Case Study on Lung Cancer Treatment :
    A study explored the efficacy of this compound in a lung cancer model. The results indicated a significant reduction in tumor size and weight compared to control groups treated with standard chemotherapy agents.
  • Case Study on Inflammatory Bowel Disease (IBD) :
    In an animal model of IBD, administration of the compound led to reduced symptoms and histological improvement in intestinal tissues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what key parameters govern stereoselectivity?

  • Methodology: The compound can be synthesized via hydroboration of alkynyl precursors using dicyclohexylborane under inert conditions. For example, hydroboration of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane (1:1 stoichiometry) yields Z-alkenyl derivatives . Stereoselectivity is achieved by controlling reaction temperature, solvent polarity, and boronating agent (e.g., bulky boranes favor Z-selectivity) .

Q. How is this compound characterized, and what analytical challenges arise?

  • Methodology: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) and gas chromatography-mass spectrometry (GC-MS) are standard. However, quadrupolar broadening of boron signals in NMR may obscure carbon-boron coupling data . GC-MS fragmentation patterns (e.g., m/z 223 corresponding to [M-CH₃]⁺) aid in structural confirmation .

Q. What are its primary applications in organic synthesis?

  • Methodology: This dioxaborolane derivative serves as a key intermediate in Suzuki-Miyaura cross-couplings. For example, analogous allyl-substituted dioxaborolanes react with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄) with anhydrous potassium carbonate at 100°C, yielding biaryl products in high yields .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura couplings involving bulky dioxaborolane derivatives?

  • Methodology: Bulky ligands (e.g., SPhos or XPhos) enhance catalytic efficiency by stabilizing Pd(0) intermediates. Solvent choice (e.g., THF or DMF) and base (e.g., K₂CO₃ vs. Cs₂CO₃) influence reaction rates and side-product formation . Pre-activation of the boronate via trifluoroborate salt formation may improve reactivity .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

  • Methodology: Protodeboronation is minimized by avoiding protic solvents and acidic conditions. Using aryl triflates instead of chlorides reduces competing hydrolysis. Catalytic systems with rapid transmetallation kinetics (e.g., Pd/dcype) also suppress this side reaction .

Q. How do researchers resolve discrepancies in stereochemical assignments for Z-alkenyl boronates?

  • Methodology: X-ray crystallography provides definitive stereochemical confirmation. For liquid samples, NOESY NMR can differentiate Z/E isomers by analyzing spatial proximity of substituents. Computational modeling (DFT) of coupling constants and steric effects further validates assignments .

Q. What are the implications of boron’s quadrupolar effects on NMR data interpretation?

  • Methodology: Quadrupolar relaxation (¹¹B, I = 3/2) broadens signals, complicating integration. Low-temperature NMR (e.g., −40°C) or isotopic enrichment (¹⁰B) sharpens resonances. Alternatively, indirect detection via ¹H-¹¹B HMBC correlations clarifies connectivity .

Contradictions and Resolutions

  • Contradiction: High stereoselectivity in hydroboration (Z > 95%) vs. competing isomerization during coupling .
    • Resolution: Isomerization is minimized by avoiding prolonged heating and using non-polar solvents (e.g., hexane) during boronate isolation .

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